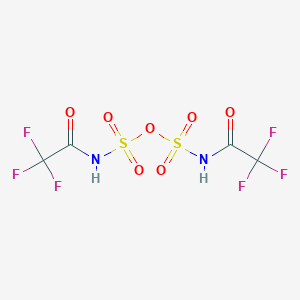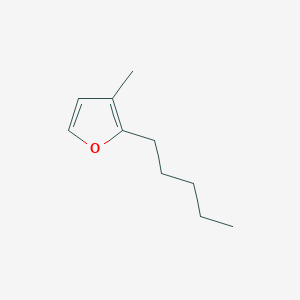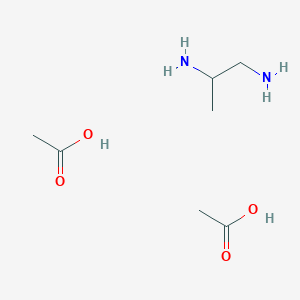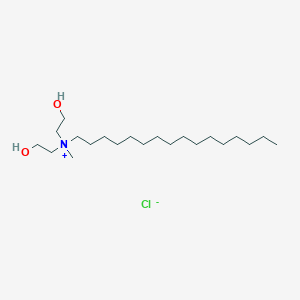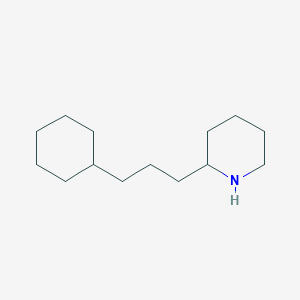
2-(3-Cyclohexylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexylpropyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a cyclohexylpropyl group at the second position. Piperidines are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylpropyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclohexylpropylamine with piperidine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Another method involves the hydrogenation of pyridine derivatives. Pyridine can be reduced to piperidine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. The cyclohexylpropyl group can then be introduced through subsequent reactions involving alkylation or acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated piperidines or alkylated derivatives.
Applications De Recherche Scientifique
2-(3-Cyclohexylpropyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. In pharmacological studies, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s effects are mediated through pathways such as the G-protein coupled receptor signaling or ionotropic receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound with a simpler structure.
Pyridine: A six-membered ring with one nitrogen atom, but without the cyclohexylpropyl group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
2-(3-Cyclohexylpropyl)piperidine is unique due to the presence of the cyclohexylpropyl group, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
60601-79-8 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h13-15H,1-12H2 |
Clé InChI |
OBKKZUXUEGSCAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


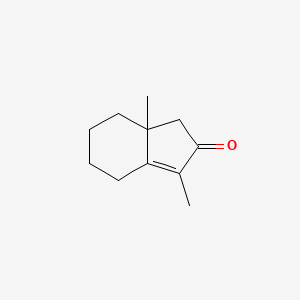
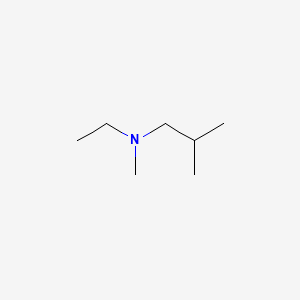
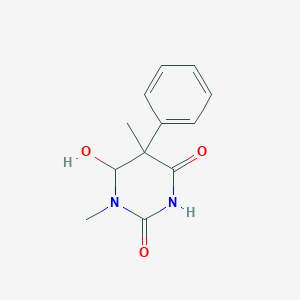

![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
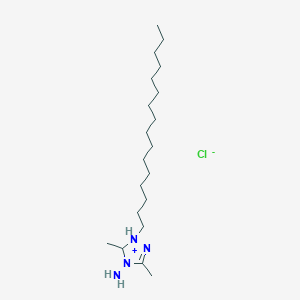
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)

